BenchChemオンラインストアへようこそ!

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 2034284-87-0) is a synthetic heterocyclic compound with the molecular formula C16H18N4O3S and a molecular weight of 346.40 g/mol. It features a thiophene carboxylate core linked via an amide bond to a pyrimidine ring bearing a piperidine substituent at the 6-position.

Molecular Formula C16H18N4O3S
Molecular Weight 346.41
CAS No. 2034284-87-0
Cat. No. B2949616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate
CAS2034284-87-0
Molecular FormulaC16H18N4O3S
Molecular Weight346.41
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C16H18N4O3S/c1-23-16(22)14-11(5-8-24-14)19-15(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21)
InChIKeyTWMFXUHTKXZTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 2034284-87-0): Structural Identity and Core Properties for Procurement


Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 2034284-87-0) is a synthetic heterocyclic compound with the molecular formula C16H18N4O3S and a molecular weight of 346.40 g/mol [1]. It features a thiophene carboxylate core linked via an amide bond to a pyrimidine ring bearing a piperidine substituent at the 6-position. The compound is primarily utilized as a research chemical and building block for medicinal chemistry, particularly in kinase inhibitor discovery programs [1]. Its computed properties include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 113 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [2]. The compound is commercially available from suppliers such as Life Chemicals at a purity suitable for research use [1].

Why Generic Substitution of Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate with In-Class Analogs is Scientifically Unjustified


The piperidine-pyrimidine-thiophene carboxamide chemical space is characterized by steep structure-activity relationships (SAR), where minor alterations in substitution pattern, linker connectivity, or heterocycle fusion profoundly impact biological target engagement [1]. For instance, within the related thiophene[3,2-d]pyrimidine class, a change from a piperidine to a morpholine substituent or a shift in the point of attachment on the thiophene ring can alter anti-HIV-1 potency by over 10-fold and dramatically affect resistance profiles [1]. Consequently, even closely related regioisomers, analogs with alternative heterocyclic amines, or compounds with reversed amide linkages cannot be assumed to exhibit equivalent biological activity, physicochemical properties, or synthetic utility. Direct experimental validation is required for any substitution [2].

Quantitative Differentiation Evidence: How Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate Compares to Key Analogs


Regioisomeric Differentiation: 3-Carboxamido vs. 2-Carboxamido Substitution on the Thiophene Ring

The target compound (CAS 2034284-87-0) bears the carboxamide linker at the 3-position of the thiophene ring, whereas the direct regioisomer (CAS 2034475-27-7) features the identical scaffold with the carboxamide at the 2-position [1]. This positional isomerism results in distinct molecular geometries and potential differences in target binding conformations. Both compounds share identical molecular formula (C16H18N4O3S), molecular weight (346.40 g/mol), XLogP3 (3.1), TPSA (113 Ų), and hydrogen bond donor/acceptor counts [2]. However, the regioisomeric difference is known to be critical in thiophene-based kinase inhibitors where the vector of the substituent relative to the sulfur atom can determine hinge-binding compatibility [3]. In fused thiophene[3,2-d]pyrimidine NNRTIs, analogous positional variations have been shown to cause >10-fold differences in antiviral EC50 values [3].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Piperidine vs. Morpholine Substituent: Impact on Lipophilicity and Hydrogen-Bonding Capacity

The target compound contains a piperidine substituent at the 6-position of the pyrimidine ring, whereas a closely related analog features a morpholine group at the same position (methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate) . The piperidine moiety is more lipophilic than morpholine due to the absence of the ring oxygen, which is reflected in the predicted XLogP3 of 3.1 for the target compound [1]. The morpholine analog is expected to have a lower XLogP3 and an additional hydrogen bond acceptor, which can significantly influence membrane permeability, solubility, and off-target binding profiles [2]. In fused thiophene[3,2-d]pyrimidine HIV-1 NNRTIs, substituting piperidine with morpholine has been shown to reduce anti-HIV-1 potency by 5- to 20-fold depending on the specific mutant strain, due to altered interactions within the NNIBP hydrophobic channel [2].

Physicochemical Properties Drug Design Bioavailability

Amide Linkage Directionality: Carboxamido vs. Reverse Amide Connectivity Between Thiophene and Pyrimidine

The target compound features an amide bond where the carbonyl group is attached to the pyrimidine ring and the nitrogen is attached to the thiophene ring (pyrimidine-4-carboxamido-thiophene). A direct analog, N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide, reverses this connectivity, placing the carbonyl on the thiophene and the nitrogen on the pyrimidine . This reversal alters the hydrogen-bonding orientation of the amide group and the conformational preferences of the linker, which can affect how the compound interacts with biological targets. In kinase inhibitor design, the direction of the amide bond between heterocyclic rings is a known determinant of hinge-region binding and selectivity [1]. The two connectivity isomers are not interchangeable and would be expected to exhibit different pharmacological profiles.

Medicinal Chemistry Scaffold Hopping Molecular Recognition

Class-Level Potency Benchmarking Against Fused Thiophene[3,2-d]pyrimidine HIV-1 NNRTIs

While no direct biological data exists for the target compound, its structural scaffold is closely related to piperidine-substituted thiophene[3,2-d]pyrimidine derivatives that have been extensively characterized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. In these studies, optimized compounds such as 25a and 26 exhibited single-digit nanomolar EC50 values against wild-type HIV-1 (e.g., EC50 = 1.75–6.02 nmol/L) and retained potency against a panel of clinically relevant NNRTI-resistant mutants including L100I, K103N, Y181C, Y188L, and E138K [1][2]. Compound 25a demonstrated 3- to 10-fold enhanced potency relative to the reference drug etravirine (ETV) across multiple resistant strains [1]. The target compound's non-fused thiophene-pyrimidine-amide scaffold may offer distinct conformational flexibility compared to the rigid fused system, potentially enabling different resistance profiles or target selectivity [3].

HIV-1 NNRTI Antiviral Drug Resistance

Computed Physicochemical Property Profile: Differentiation from Benzyloxy and Other Pyrimidine-Substituted Analogs

The target compound possesses a distinct computed physicochemical profile that differentiates it from analogs with alternative pyrimidine 6-substituents [1]. With an XLogP3 of 3.1, TPSA of 113 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds, the compound falls within favorable drug-like chemical space [2]. By comparison, the benzyloxy analog (methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate) is expected to have a significantly higher XLogP3 (>4.0) due to the lipophilic benzyl group, along with a reduced number of hydrogen bond acceptors and altered TPSA . These differences directly impact solubility, permeability, and metabolic stability predictions, making the target compound a more balanced starting point for lead optimization programs where maintaining favorable ADME properties is critical [2].

Drug-likeness ADME Lead Optimization

Synthetic Tractability and Commercial Availability for Rapid SAR Exploration

The target compound is commercially available as a research-grade chemical from suppliers such as Life Chemicals, with pricing at $57.00 for a 2 μmol quantity [1]. Its regioisomer (CAS 2034475-27-7) is also available from the same supplier at $54.00 for 1 mg [2]. The presence of the methyl ester group offers a synthetic handle for further derivatization, including hydrolysis to the carboxylic acid or conversion to other esters and amides [1]. This contrasts with fused thiophene[3,2-d]pyrimidine scaffolds, which often require more complex multi-step syntheses and may have longer lead times for custom synthesis [3]. The modular design of the target compound—with distinct thiophene, pyrimidine, and piperidine moieties—enables systematic SAR exploration through parallel synthesis approaches, accelerating hit-to-lead timelines [1].

Chemical Procurement Synthetic Chemistry Lead Optimization

High-Impact Application Scenarios for Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate Based on Comparative Evidence


Regioisomeric SAR Studies in Kinase Inhibitor Lead Optimization

The target compound, bearing the carboxamide at the thiophene 3-position, can be directly compared with its 2-position regioisomer (CAS 2034475-27-7) in systematic kinase profiling panels to determine the impact of substitution position on target selectivity and potency [1]. This head-to-head comparison addresses a fundamental SAR question in thiophene-based kinase inhibitors, where the vector of the substituent relative to the thiophene sulfur atom can determine hinge-region binding compatibility [2]. Procurement of both regioisomers enables controlled experimental design with identical molecular formula and physicochemical properties, isolating the positional effect as the sole variable.

Scaffold-Hopping from Fused to Non-Fused Thiophene-Pyrimidine HIV-1 NNRTIs

The non-fused thiophene-pyrimidine-amide scaffold of the target compound represents a scaffold-hopping opportunity from the well-characterized thiophene[3,2-d]pyrimidine NNRTI class, which has yielded compounds with single-digit nanomolar EC50 values against wild-type and drug-resistant HIV-1 [1]. The greater conformational flexibility of the non-fused system may enable access to resistance-associated mutations that are not addressed by rigid fused scaffolds, as demonstrated by the improved resistance profiles of optimized thiophene[3,2-d]pyrimidine derivatives like 25a and 26 [1][2]. The target compound serves as an entry point for antiviral drug discovery programs seeking to explore novel chemotypes beyond the fused scaffold paradigm.

Physicochemical Property-Driven Lead Selection: Balanced Lipophilicity Advantage

With a computed XLogP3 of 3.1 and a TPSA of 113 Ų, the target compound occupies favorable drug-like chemical space that is superior for lead selection compared to more lipophilic analogs such as the benzyloxy derivative (expected XLogP3 > 4.0) [1][2]. This balanced profile supports adequate aqueous solubility and membrane permeability, reducing the risk of late-stage ADME-related attrition in lead optimization programs. The piperidine substituent also provides a basic nitrogen center that can be exploited for salt formation and solubility enhancement, a feature absent in the morpholine analog [1].

Parallel Synthesis and Derivatization for Targeted Library Construction

The methyl ester group on the thiophene ring provides a convenient synthetic handle for rapid diversification into amide, acid, or other ester derivatives, enabling the construction of focused compound libraries for high-throughput screening [1]. The commercial availability of the target compound from multiple suppliers facilitates bulk procurement for library synthesis [2]. This contrasts with fused thiophene[3,2-d]pyrimidine scaffolds, which typically require multi-step de novo synthesis and are less amenable to rapid parallel derivatization [3]. The modular architecture—with distinct sites for modification at the ester, the piperidine, and the pyrimidine—supports multi-dimensional SAR exploration in a single synthetic campaign.

Quote Request

Request a Quote for Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.